molecular formula C15H14F3NO3S B1463680 (R)-Methyl 5-amino-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate CAS No. 929039-92-9

(R)-Methyl 5-amino-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate

Cat. No. B1463680
CAS RN: 929039-92-9
M. Wt: 345.3 g/mol
InChI Key: ULUHOOMPDHUVSR-UHFFFAOYSA-N
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Description

(R)-Methyl 5-amino-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H14F3NO3S and its molecular weight is 345.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-Methyl 5-amino-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Methyl 5-amino-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Elucidation

  • Synthesis and Structure Elucidation of Thiophene Derivatives : A series of novel thiophene and benzothiophene derivatives were synthesized and evaluated for their anti-cancer properties. These compounds demonstrated significant anti-proliferative activity against various tumor cell lines, showcasing the potential of thiophene derivatives in medicinal chemistry (Mohareb, Abdallah, Helal, & Shaloof, 2016).

  • Crystal Structure Analysis : The crystal structure of a related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, was analyzed, revealing the thiophene ring substituted by a 2-amino group and a 3-methyl ester group. This study provides insight into the structural features critical for the biological activity of thiophene derivatives (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Biological Activities and Applications

  • Anti-proliferative Activity and Tumor Selectivity : Thiophene derivatives containing an alkyl group at C-5 demonstrated pronounced anti-proliferative activity with significant tumor cell selectivity. These compounds preferentially inhibited the proliferation of specific tumor cell types, suggesting their potential as selective anti-cancer agents (Thomas et al., 2017).

  • Antimicrobial Activities : Novel thiophene-based compounds were evaluated for their antimicrobial properties. Some derivatives exhibited antibacterial and antifungal activities, indicating the versatility of thiophene compounds in developing new antimicrobial agents (Faty, Hussein, & Youssef, 2010).

  • Electro-optic Applications : Thiophene derivatives were explored for their electro-optic activities, demonstrating enhanced properties due to the electron-donating ability of thienyl groups. This research suggests the utility of thiophene compounds in electro-optic and photonic applications, further expanding their scientific applications beyond medicinal chemistry (Yang et al., 2021).

properties

IUPAC Name

methyl 5-amino-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3S/c1-8(9-5-3-4-6-10(9)15(16,17)18)22-11-7-12(19)23-13(11)14(20)21-2/h3-8H,19H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUHOOMPDHUVSR-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648736
Record name Methyl 5-amino-3-{(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy}thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

929039-92-9
Record name Methyl 5-amino-3-{(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy}thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-Methyl 5-amino-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate
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